Casil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Casil, also known as calcium silicate, is a compound that has been widely used in various fields, including construction, food, and medicine. In recent years, Casil has gained attention in the scientific research community due to its unique properties and potential applications in biomedicine. In

Mechanism Of Action

The mechanism of action of Casil is not fully understood. However, it is believed that Casil interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Casil can also stimulate the immune system and promote the production of cytokines.

Biochemical And Physiological Effects

Casil has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce oxidative stress. Casil can also promote cell proliferation and differentiation. In addition, it can stimulate the production of extracellular matrix proteins, such as collagen and elastin.

Advantages And Limitations For Lab Experiments

Casil has several advantages for lab experiments. It is biocompatible, biodegradable, and non-toxic. It can be easily synthesized and modified to suit specific applications. However, Casil also has limitations. It can be difficult to control the particle size and morphology during synthesis. In addition, the biological effects of Casil can vary depending on the concentration and surface properties.

Future Directions

There are several future directions for the study of Casil. One area of research is the development of Casil-based drug delivery systems for targeted therapy. Another area is the use of Casil in tissue engineering and regenerative medicine. Casil can also be investigated for its potential use in immunotherapy and cancer therapy.

Conclusion:

In conclusion, Casil is a versatile compound with potential applications in various fields, including biomedicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Casil have been discussed in this paper. Further research is needed to fully understand the potential of Casil in biomedicine and to develop effective Casil-based therapies.

Synthesis Methods

Casil can be synthesized through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the formation of a colloidal suspension of silicate precursors, which are then hydrolyzed and condensed to form a gel. The gel is then dried and calcined to obtain Casil. The hydrothermal method involves the reaction of silicate precursors in an aqueous solution at high temperature and pressure. The solid-state reaction involves the reaction of Casil oxide and silica under high temperature and pressure.

Scientific Research Applications

Casil has been extensively studied for its potential applications in biomedicine. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Casil has been used in drug delivery systems, tissue engineering, and bone regeneration. It has also been investigated for its potential use in cancer therapy.

properties

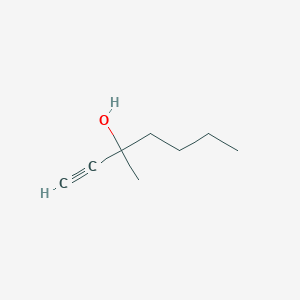

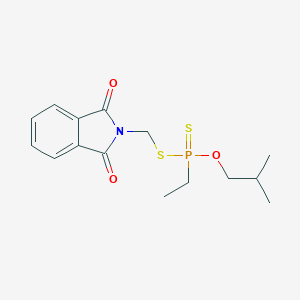

CAS RN |

16537-52-3 |

|---|---|

Product Name |

Casil |

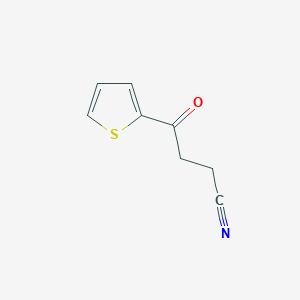

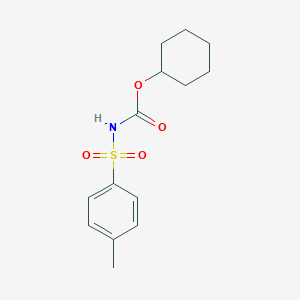

Molecular Formula |

C15H20NO3PS2 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |

InChI Key |

CDSZITPHFYDYIK-UHFFFAOYSA-N |

SMILES |

CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)